

literature review of 6-Chloro-2-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-2-methoxypyridine-3-boronic acid

Cat. No.: B1487527

[Get Quote](#)

An In-depth Technical Guide to **6-Chloro-2-methoxypyridine-3-boronic acid**: Synthesis, Reactivity, and Application in Suzuki-Miyaura Cross-Coupling

Introduction

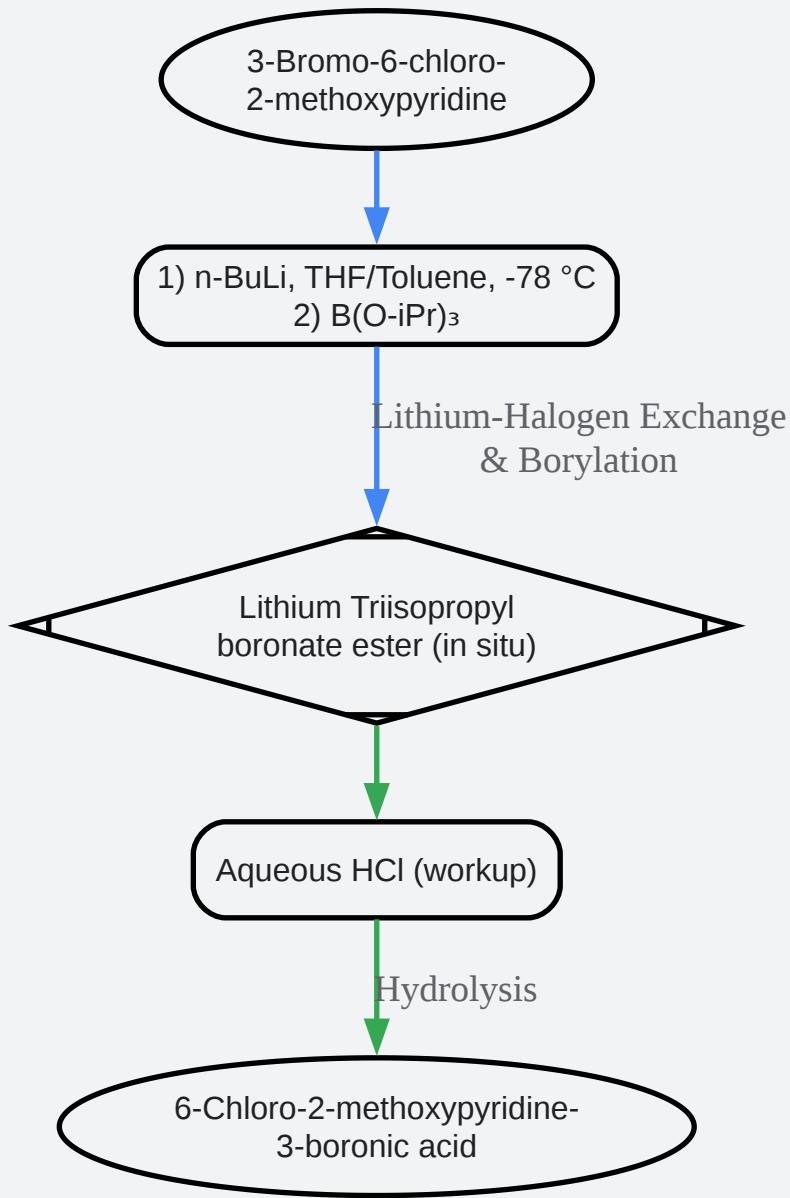
6-Chloro-2-methoxypyridine-3-boronic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.^[1] Its strategic placement of a chloro, a methoxy, and a boronic acid group on a pyridine ring offers multiple reaction handles for constructing complex molecular architectures. The boronic acid moiety makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forming carbon-carbon bonds.^[2]

The pyridine core is a privileged scaffold in drug discovery, and the specific substitution pattern of this reagent allows for the targeted synthesis of novel compounds with potential therapeutic activity.^{[3][4]} The chloro- and methoxy- groups can be used to modulate the electronic properties and steric profile of the molecule or can serve as sites for further functionalization. This guide provides a senior application scientist's perspective on the synthesis, handling, and application of this key intermediate, with a focus on delivering robust, field-proven insights for its effective use in the laboratory.

Physicochemical Properties and Handling

Accurate characterization and proper handling are foundational to the successful application of any chemical reagent. The key properties of **6-Chloro-2-methoxypyridine-3-boronic acid** are summarized below.

Property	Value	Reference
CAS Number	1072946-50-9	[5]
Molecular Formula	C ₆ H ₇ BCINO ₃	[5]
Molecular Weight	187.39 g/mol	[5]
Appearance	Solid	[5]
SMILES	COc1nc(Cl)ccc1B(O)O	[5]
InChI Key	QMTFZVCHSRMZJW-UHFFFAOYSA-N	[5]


Stability and Storage: Boronic acids can be susceptible to dehydration to form boroxines and to protodeboronation under certain conditions.[\[6\]](#) For optimal stability, **6-Chloro-2-methoxypyridine-3-boronic acid** should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[\[7\]](#)[\[8\]](#) Keep containers tightly closed to prevent moisture absorption.

Safety Precautions: This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[\[5\]](#) Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[\[9\]](#) Work in a well-ventilated area or a chemical fume hood.[\[8\]](#) Avoid creating dust. In case of contact with eyes or skin, rinse immediately and thoroughly with water.[\[9\]](#)

Proposed Synthesis Pathway

While commercially available from various suppliers, understanding the synthesis of **6-Chloro-2-methoxypyridine-3-boronic acid** is crucial for purity assessment and troubleshooting. A common and effective method for preparing aryl and heteroaryl boronic acids is through a lithium-halogen exchange reaction at low temperatures, followed by quenching the resulting organolithium species with a borate ester.[\[10\]](#) The most logical precursor for this synthesis is 3-bromo-6-chloro-2-methoxypyridine.

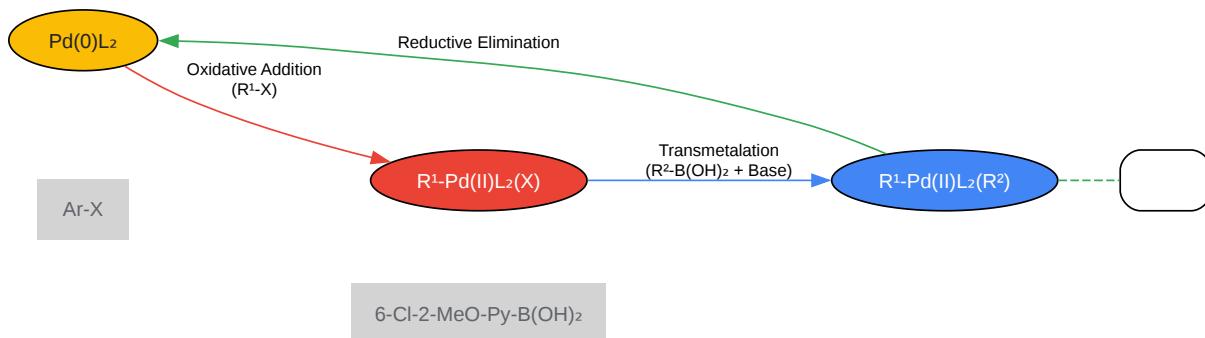
Proposed Synthesis of 6-Chloro-2-methoxypyridine-3-boronic acid

[Click to download full resolution via product page](#)

Caption: Proposed synthetic route via lithium-halogen exchange.

Detailed Synthesis Protocol (Hypothetical)

This protocol is based on established procedures for analogous pyridyl boronic acids.[\[10\]](#)


- **Reactor Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromo-6-chloro-2-methoxypyridine (1.0 equiv) and triisopropyl borate (1.2 equiv).
- **Solvent Addition:** Add anhydrous tetrahydrofuran (THF) and toluene (e.g., a 1:1 mixture) via cannula to dissolve the starting materials. The use of a co-solvent like toluene can improve solubility and temperature control.
- **Cooling:** Cool the reaction mixture to -78 °C using a dry ice/acetone bath. **Causality:** This low temperature is critical to ensure the lithium-halogen exchange is much faster than any potential side reactions, such as n-BuLi reacting with the borate ester or the solvent.[\[10\]](#)
- **Lithiation:** Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.
- **Reaction:** Stir the mixture for an additional 30-60 minutes at -78 °C. The formation of the lithiated intermediate is typically rapid at this temperature.
- **Quenching & Workup:** Remove the cooling bath and allow the mixture to warm to approximately -20 °C. Slowly add 2N aqueous HCl to quench the reaction.
- **Isolation:** Transfer the mixture to a separatory funnel. Separate the aqueous layer and adjust its pH to ~7.5 with 5N NaOH. The product should precipitate as a white solid.[\[10\]](#)
- **Purification:** Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like acetonitrile/water.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **6-Chloro-2-methoxypyridine-3-boronic acid** lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[\[1\]](#)[\[4\]](#) This palladium-catalyzed reaction forms a C(sp²)-C(sp²) bond between the boronic acid's pyridine ring and an aryl or heteroaryl halide/triflate.

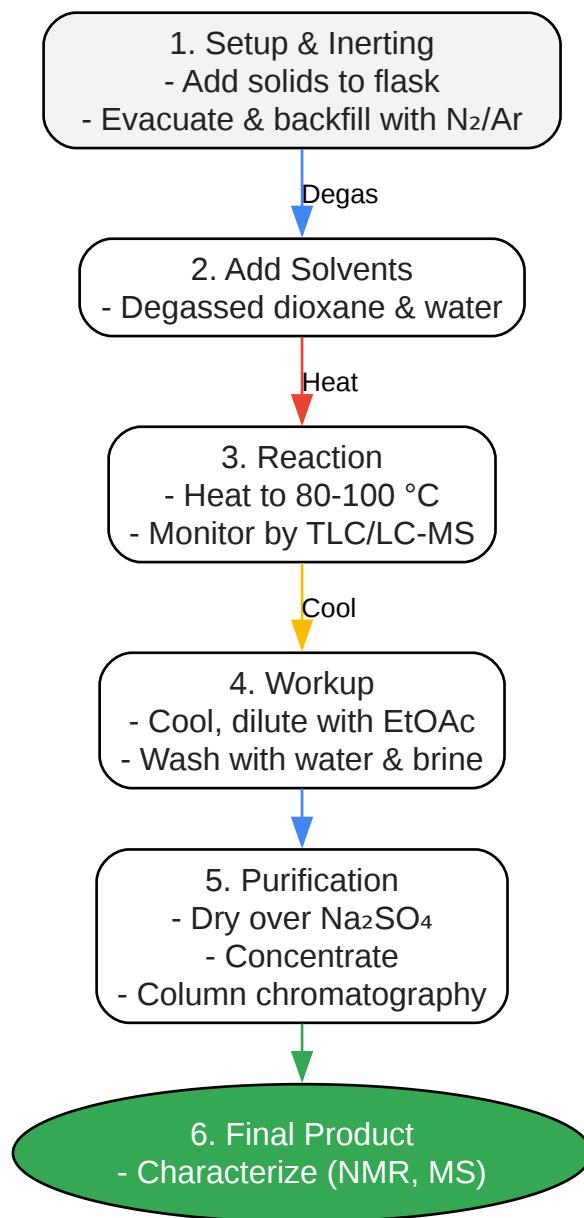
Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:


- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.
- **Transmetalation:** The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (the 6-chloro-2-methoxypyridinyl moiety) to the palladium center, displacing the halide. [2]
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[1]

Strategic Considerations for Coupling

- Substrate Reactivity: While aryl chlorides are often more challenging substrates than bromides or iodides, modern catalyst systems have made their use routine.[6][11] The electron-rich nature of the 2-methoxypyridine ring can influence the rate of transmetalation.
- Catalyst and Ligand Choice: The selection of the phosphine ligand is paramount. Bulky, electron-rich ligands are often required to promote the oxidative addition of aryl chlorides and facilitate the reductive elimination step.[3] Ligands like SPhos, RuPhos, or dicyclohexylphosphino-ferrocene (FcPPh_2) have shown efficacy in similar challenging couplings.[3][12] A common precatalyst is $\text{Pd}_2(\text{dba})_3$ or a Pd(II) source like $\text{Pd}(\text{OAc})_2$ that is reduced *in situ*.[2]
- Base and Solvent: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2] Common choices include K_3PO_4 , K_2CO_3 , or Cs_2CO_3 . The solvent system often consists of an organic solvent like 1,4-dioxane or toluene with water to aid in dissolving the base and boronic acid.[3][12]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling **6-Chloro-2-methoxypyridine-3-boronic acid** with a generic aryl bromide.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

- **6-Chloro-2-methoxypyridine-3-boronic acid** (1.2 equiv)
- Aryl bromide (1.0 equiv)
- Pd₂(dba)₃ (1-2 mol%)

- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
- Potassium phosphate (K_3PO_4), finely powdered (3.0 equiv)
- 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
- Nitrogen or Argon gas

Procedure:

- Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), **6-Chloro-2-methoxypyridine-3-boronic acid** (1.2 equiv), K_3PO_4 (3.0 equiv), $Pd_2(dba)_3$ (0.01 equiv), and SPhos (0.02 equiv). Expert Insight: Using a slight excess of the boronic acid helps drive the reaction to completion. The catalyst and ligand are added last to minimize air exposure.
- Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
- Solvent Addition: Add the degassed dioxane/water mixture via syringe. The final concentration is typically around 0.1 M with respect to the limiting aryl bromide.
- Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
- Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-24 hours).
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
- Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Spectroscopic Characterization (Predicted)

Verifying the structure and purity of the final product is essential. The following data are predicted based on the structure and analysis of similar compounds.[\[13\]](#)

Analysis	Predicted Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ 8.20-8.00 (br s, 2H, B(OH) ₂), 7.95 (d, J=7.5 Hz, 1H, H-4), 7.05 (d, J=7.5 Hz, 1H, H-5), 3.90 (s, 3H, OCH ₃). Rationale: The B(OH) ₂ protons are broad and exchangeable. The pyridine protons H-4 and H-5 will appear as doublets, with H-4 being more downfield due to its proximity to the electron-withdrawing boronic acid group.
¹³ C NMR (101 MHz, DMSO-d ₆)	δ 164.0 (C-2), 158.0 (C-6), 142.0 (C-4), 115.0 (C-5), 110.0 (C-3, C-B bond, often broad or unobserved), 54.0 (OCH ₃). Rationale: C-2 and C-6, attached to heteroatoms, will be the most downfield. The carbon bearing the boron atom (C-3) can be difficult to observe due to quadrupolar relaxation. [13]
Mass Spec (ESI+)	$[M+H]^+$ = 188.0. Rationale: Electrospray ionization should readily protonate the molecule. The isotopic pattern for one chlorine atom (³⁵ Cl/ ³⁷ Cl in a ~3:1 ratio) will be observable at M and M+2.

Conclusion

6-Chloro-2-methoxypyridine-3-boronic acid is a high-value, versatile reagent for synthetic chemists. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex biaryl and hetero-biaryl systems that are central to modern drug discovery and materials science. A thorough understanding of its properties, a logical synthetic approach, and carefully optimized reaction protocols, as detailed in this guide, are essential for leveraging its full synthetic potential. By applying sound

mechanistic principles and field-tested methodologies, researchers can confidently and efficiently incorporate this building block into their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 6-Chloro-2-methoxypyridine-3-boronic acid AldrichCPR 1072946-50-9 [sigmaaldrich.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [literature review of 6-Chloro-2-methoxypyridine-3-boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1487527#literature-review-of-6-chloro-2-methoxypyridine-3-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com